molecular formula C11H9N3 B1211749 1H-Perimidin-2-amine CAS No. 28832-64-6

1H-Perimidin-2-amine

Cat. No. B1211749
CAS RN: 28832-64-6
M. Wt: 183.21 g/mol
InChI Key: UNDUSVBXIVZGOQ-UHFFFAOYSA-N
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Description

1H-Perimidin-2-amine is a fascinating class of N-heterocycles . It is a versatile scaffold that has evolved significantly in recent years due to its immense applications in life sciences, medical sciences, and industrial chemistry . It is known to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light .


Synthesis Analysis

Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . The synthesis of 1H-Perimidin-2-amine involves several steps, including oxidation, N-Alkylation, and CH-aminomethylation. These methods extend to the preparation of different bioactive and industrially applicable molecules .


Molecular Structure Analysis

The molecular structure of 1H-Perimidin-2-amine is characterized by a pyrimidine ring substituted with two carbonyl groups. The molecular formula is C4H4N2O2.


Chemical Reactions Analysis

The chemical reactions involving 1H-Perimidin-2-amine include oxidation, N-Alkylation, and CH-aminomethylation. These reactions lead to the formation of various derivatives of 1H-Perimidin-2-amine.


Physical And Chemical Properties Analysis

1H-Perimidin-2-amine is a solid at room temperature . It has a molecular weight of 219.67 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Corrosion Inhibition 1H-Perimidin-2-amine has been studied for its potential as a corrosion inhibitor for mild steel in acidic media. Research indicates that it exhibits significant inhibition performance and adsorption mechanism on steel surfaces, attributed to its large π-bond system and nitrogen-containing heterocycles (He, Mao, Ma, & Tang, 2018).

  • Transition Metal Complex Synthesis Transition metal complexes using 1H-Perimidin-2-amine derivatives have been synthesized, displaying antimicrobial, analgesic, and anti-inflammatory activities. These compounds show high inhibitory effects against certain bacterial strains and potent anti-inflammatory activity (Bassyouni et al., 2012).

  • Coordination with Rhenium 1H-Perimidin-2-amine is involved in coordination behaviors with rhenium in various oxidation states. These metal complexes were characterized using several methods, including 1H NMR and IR spectroscopy, highlighting their potential in creating novel metal-organic structures (Booysen et al., 2016).

  • Synthesis of Fused Perimidines The compound plays a role in the synthesis of fused perimidine derivatives, contributing to the development of complex heterocyclic structures with potential applications in materials science and pharmaceuticals (Deady & Rodemann, 1998).

  • Fluorescent Turn-off Chemosensor As a chemosensor, 1H-Perimidin-2-amine exhibits selective colorimetric and fluorescence “turn-off” responses, particularly towards copper ions. This property indicates its potential in environmental and analytical chemistry for detecting specific metal ions (Roy, Chakraborty, & Ghosh, 2017).

  • Reactions with Amines The compound reacts readily with primary and secondary amines, leading to the formation of various colored derivatives. These reactions are significant for synthesizing new molecular structures and understanding reaction mechanisms in organic chemistry (Cameron & Samuel, 1977).

  • Synthesis of Hybrid Molecules It is involved in the synthesis of hybrid molecules containing various heterocycles, which have shown a broad spectrum of biological properties, including antiviral and anti-tubercular activities. This highlights its role in the development of new pharmacologically active compounds (Titi et al., 2020).

Safety And Hazards

1H-Perimidin-2-amine has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Future Directions

Perimidines, including 1H-Perimidin-2-amine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . Future research directions may include the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

properties

IUPAC Name

1H-perimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDUSVBXIVZGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067419
Record name 1H-Perimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Perimidin-2-amine

CAS RN

28832-64-6
Record name 2-Aminoperimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28832-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminoperimidine
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Record name 1H-Perimidin-2-amine
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Record name 1H-Perimidin-2-amine
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Record name 1H-perimidin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X He, J Mao, Q Ma, Y Tang - Journal of Molecular Liquids, 2018 - Elsevier
… 1H‑perimidine (PER) and 1H‑perimidin‑2‑amine (NPER) are investigated as corrosion inhibitors of mild steel in acidic media. Electrochemical impedance spectroscopy, …
Number of citations: 37 www.sciencedirect.com
AS Shestakov, NV Gusakova, KS Shikhaliev… - Russian journal of …, 2006 - Springer
… -2-imine, and 1H-perimidin-2-amine derivatives, respectively. DOI: 10.1134/S1070363206100252 … I and benzoylcyanamides to afford 1H-perimidin-2-amine derivatives XV (Scheme 5). …
Number of citations: 7 link.springer.com
S Mondal, K Ghosh - Supramolecular Chemistry, 2019 - Taylor & Francis
… To this solution, 1H-perimidin-2-amine (0.18 g, 0.98 mmol) dissolved in dry CH 2 Cl 2 (25 mL) containing Et 3 N (0.37 mL, 2.52 mmol) was added dropwise. The reaction mixture was …
Number of citations: 3 www.tandfonline.com
U Özlem, M Gümüş, S Yusuf, K İrfan, K Atıf - Journal of Molecular Structure, 2022 - Elsevier
… He et al. reported >90% inhibition efficiencies with a concentration of < 0.15 mM 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER) molecules for mild steel in acidic media [59]. …
Number of citations: 19 www.sciencedirect.com
M Erna, H Herdini, D Futra - International Journal of Chemical …, 2019 - hindawi.com
This article details an investigation on the mechanism of corrosion inhibition of mild steel using amylose-acetate-blended carboxymethyl chitosan (AA-CMCh) in acidic media in the …
Number of citations: 35 www.hindawi.com
J Lin, H Tian, YJ Jiang, WB Huang, LY Zheng… - Tetrahedron …, 2011 - Elsevier
A new family of bifunctional organocatalysts with conformationally rigid H-bond donors was successfully synthesized and applied to the aqueous phase Michael reactions of …
Number of citations: 31 www.sciencedirect.com

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